molecular formula C11H13BrO2 B13928907 2-(3-Bromo-2-methylphenyl)-2-methyl-1,3-dioxolane CAS No. 52779-77-8

2-(3-Bromo-2-methylphenyl)-2-methyl-1,3-dioxolane

Cat. No.: B13928907
CAS No.: 52779-77-8
M. Wt: 257.12 g/mol
InChI Key: YVKZFPQNSQIIPV-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-methylphenyl)-2-methyl-1,3-dioxolane is a brominated aromatic compound featuring a 1,3-dioxolane protective group. This product is offered with a purity of 97% and is shipped and stored at room temperature . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The 1,3-dioxolane functional group is widely employed in organic synthesis as a protecting group for aldehydes and ketones, allowing for selective reactions at other parts of the molecule under basic or nucleophilic conditions . The bromine atom on the aromatic ring serves as a versatile handle for further synthetic elaboration through metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, making this compound a valuable building block for constructing more complex molecular architectures. Current supplier listings indicate the compound is available in quantities ranging from 250mg to 25g, though it may be on a backorder status .

Properties

CAS No.

52779-77-8

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

2-(3-bromo-2-methylphenyl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C11H13BrO2/c1-8-9(4-3-5-10(8)12)11(2)13-6-7-14-11/h3-5H,6-7H2,1-2H3

InChI Key

YVKZFPQNSQIIPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C2(OCCO2)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Step 1: Bromination of the aromatic precursor or use of a pre-brominated aromatic aldehyde.
  • Step 2: Formation of the 1,3-dioxolane ring by acetalization of the aldehyde group with a suitable diol (commonly ethylene glycol or 2-methyl-1,3-propanediol) under acid catalysis.

Acid-Catalyzed Acetalization

A widely employed method for preparing 1,3-dioxolane derivatives is the acid-catalyzed reaction of aromatic aldehydes with diols. According to a patent describing related dioxolane syntheses, acidic catalysts such as hydrochloric acid, sulfuric acid, or hydrogen bromide are preferred to promote the cyclization efficiently. The reaction is typically carried out in aqueous or organic solvents at moderate temperatures (50–60 °C), yielding the cyclic acetal with high purity and yields ranging from 85% to 99% as measured by HPLC.

Photocatalytic Synthesis of 1,3-Dioxolanes

An alternative advanced method involves photocatalytic synthesis using iron(III) chloride hexahydrate and sodium nitrite under UV irradiation. This method facilitates the formation of cyclic acetals, including 1,3-dioxolanes, by photoactivation in the presence of primary alcohols and diols. The reaction is conducted in a quartz reactor with a mercury lamp (250 W) providing UV and visible light. Reaction times range from 6 to 24 hours at controlled temperatures (20–50 °C). Post-reaction, the product is extracted and purified by fractional distillation.

Palladium-Catalyzed Cross-Coupling for Precursor Preparation

For the preparation of brominated aromatic precursors bearing the dioxolane moiety, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are employed. For example, 3-bromobenzofuran derivatives with a dioxolane substituent have been synthesized by coupling 3-bromobenzofuran with boronate esters of dioxolane-protected aldehydes in the presence of Pd2(dba)3·CHCl3, phosphine ligands, and bases such as K3PO4 at elevated temperatures (120 °C). These reactions yield the desired cyclization precursors in yields of 70–86% after chromatographic purification.

Detailed Experimental Data and Reaction Outcomes

Acid-Catalyzed Cyclization (From Patent Data)

Parameter Conditions Outcome
Catalyst Aqueous hydrochloric acid preferred Efficient cyclization
Temperature 50–60 °C Optimal for reaction rate
Reaction time 1–8 hours Complete conversion
Solvent DMSO, toluene, water Phase separation and purification
Yield 90–99% (HPLC purity 85–95%) High yield and purity
Product isolation Solvent distillation under vacuum Solid product obtained

Spectral data for related compounds show characteristic NMR and mass spectra confirming structure, e.g., LC-MS m/z [M+H]+ = 282, GC-MS molecular ion peak at 281.

Photocatalytic Synthesis Parameters

Parameter Conditions Remarks
Catalyst FeCl3·6H2O (6.3 mmol), sodium nitrite (6.3 mmol) Photocatalytic system
Solvent Primary alcohols (methanol, ethanol) Reaction medium
Diol Ethylene glycol, 1,4-butanediol, 1,5-pentanediol Source of dioxolane ring
Light source Mercury lamp, 250 W UV and visible light
Temperature 20–50 °C Controlled via water layer
Reaction time 6–24 hours Time depends on substrate
Work-up Extraction with ethyl ether, drying, distillation Purification by fractional distillation
Yield ~67% (for 2-methyl-1,3-dioxolane) Moderate yield

This method offers a green and efficient route for cyclic acetal formation under mild conditions.

Suzuki-Miyaura Cross-Coupling for Precursor Synthesis

Reagents and Conditions Outcome
3-Bromobenzofuran (1.0 mmol), boronate ester (1.1 mmol) Formation of dioxolane-substituted aromatic compound
Catalyst: Pd2(dba)3·CHCl3 (13 μmol), PPh3 (50 μmol) Efficient coupling
Base: K3PO4 (5.98 mmol) Promotes transmetalation
Solvent: dioxane/H2O Reaction medium
Temperature: 120 °C Elevated for reaction kinetics
Time: 13 hours Complete conversion
Purification: silica gel chromatography Pure product isolated
Yield: ~70% Good yield

NMR and IR spectral data confirm the structure of the products, consistent with literature reports.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes
Acid-Catalyzed Acetalization Aromatic aldehyde, diol, HCl or H2SO4, 50–60 °C 90–99 High purity, widely used industrially
Photocatalytic Synthesis FeCl3·6H2O, sodium nitrite, UV light, 20–50 °C, 6–24 h ~67 Mild conditions, green chemistry approach
Pd-Catalyzed Cross-Coupling Pd2(dba)3·CHCl3, PPh3, K3PO4, 120 °C, 13 h ~70 For precursor synthesis with dioxolane

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-methylphenyl)-2-methyl-1,3-dioxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The methyl group attached to the phenyl ring can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 2-(3-hydroxy-2-methylphenyl)-2-methyl-1,3-dioxolane, 2-(3-amino-2-methylphenyl)-2-methyl-1,3-dioxolane, and 2-(3-mercapto-2-methylphenyl)-2-methyl-1,3-dioxolane.

    Oxidation Reactions: Products include 2-(3-carboxy-2-methylphenyl)-2-methyl-1,3-dioxolane and 2-(3-formyl-2-methylphenyl)-2-methyl-1,3-dioxolane.

    Reduction Reactions: Products include 2-(3-methyl-2-methylphenyl)-2-methyl-1,3-dioxolane and 2-(3-hydroxy-2-methylphenyl)-2-methyl-1,3-dioxolane.

Scientific Research Applications

2-(3-Bromo-2-methylphenyl)-2-methyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methylphenyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dioxolane ring play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Brominated 1,3-Dioxolane Derivatives
Compound Name Substituents Molecular Formula Key Applications/Reactivity Reference
2-(3-Bromo-2-methylphenyl)-2-methyl-1,3-dioxolane 3-Bromo-2-methylphenyl, 2-methyl-dioxolane C₁₁H₁₃BrO₂ Potential cross-coupling substrate Inferred
2-(4-Bromobenzyl)-2-methyl-1,3-dioxolane 4-Bromobenzyl, 2-methyl-dioxolane C₁₁H₁₃BrO₂ Intermediate in sulfone synthesis
2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane 6-Bromo-2,3-dimethoxyphenyl C₁₁H₁₃BrO₄ High-yield acetal formation (98%)
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane 3-Bromo-4-fluorophenyl C₉H₈BrFO₂ Regulatory and safety studies
2-(2-Bromophenyl)-1,3-dioxolane 2-Bromophenyl C₉H₉BrO₂ Positional isomer for reactivity studies

Key Observations :

  • Bromine Position : Bromine at the para position (e.g., 2-(4-bromobenzyl)-2-methyl-1,3-dioxolane) facilitates nucleophilic aromatic substitution or metal-catalyzed coupling, whereas meta-substituted bromine (e.g., 3-bromo-4-fluorophenyl derivatives) may alter electronic density and steric accessibility .
  • Methyl Groups : Methyl substituents on the dioxolane ring (e.g., 2-methyl-1,3-dioxolane derivatives) enhance steric protection of the acetal group, improving stability under acidic conditions .

Insights :

  • Organometallic Approaches: Lithium-halogen exchange (e.g., n-BuLi with bromobenzyl precursors) is a common strategy for generating aryl lithium intermediates, enabling sulfonylation or alkylation .
  • Solvent Effects : Polar aprotic solvents like DMF enhance reaction efficiency in nucleophilic substitutions (e.g., methoxylation in ) .

Remarks :

  • Volatility : Simple dioxolanes like 2-methyl-1,3-dioxolane are volatile and detected in recycled PET, indicating environmental persistence .
  • Hazard Profiles : Brominated derivatives (e.g., 2-(2-bromoethyl)-2-methyl-1,3-dioxolane) require stringent safety protocols due to reactivity and toxicity .

Biological Activity

The compound 2-(3-Bromo-2-methylphenyl)-2-methyl-1,3-dioxolane is a member of the dioxolane family, characterized by a unique structural framework that includes a bromo-substituted aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11BrO2C_{10}H_{11}BrO_2, with a molecular weight of approximately 243.1 g/mol. The presence of the dioxolane ring contributes to its chemical reactivity and potential interactions with biological targets.

Structural Features

FeatureDescription
Molecular FormulaC10H11BrO2C_{10}H_{11}BrO_2
Molecular Weight243.1 g/mol
Functional GroupsDioxolane ring, bromo-substituted phenyl
Potential Biological TargetsEnzymes, receptors involved in disease pathways

Antimicrobial Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of dioxolanes have shown efficacy against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. The minimum inhibitory concentration (MIC) values for related compounds were reported between 4–8 μg/mL against these pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have demonstrated selective cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells. For example, a related compound showed an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent inhibitory effects on cell proliferation .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes and receptors. These interactions can lead to modulation of key biochemical pathways involved in disease progression.

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers evaluated the antimicrobial activity of several dioxolane derivatives, including those similar to this compound. The results indicated that these compounds could inhibit the growth of resistant bacterial strains effectively. The study highlighted the importance of structural modifications in enhancing biological activity.

Study on Anticancer Properties

A comprehensive investigation into the anticancer properties was conducted using mouse models inoculated with MDA-MB-231 cells. The treatment with a structurally analogous compound resulted in significant inhibition of lung metastasis compared to control groups. The findings underscored the therapeutic potential of dioxolane derivatives in cancer treatment .

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